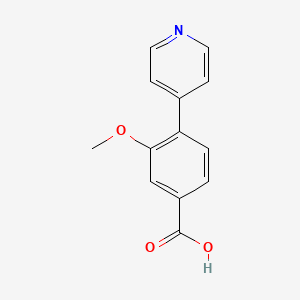

(2R,3S)-3-(tert-Butoxycarbonyl)-2-isobutylhex-5-enoic acid

説明

Synthesis Analysis

The synthesis of similar compounds, such as “(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid”, has been reported . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .科学的研究の応用

Renin Inhibitors

- Application: This compound is used in the synthesis of renin inhibitory peptides. A specific synthesis process has been developed for a related compound, which acts as a potent inhibitor of human plasma renin. This is crucial in studies related to angiotensinogen and hypertension treatment (Thaisrivongs et al., 1987).

Enantioselective Synthesis

- Application: The compound is involved in enantioselective synthesis processes. For instance, it has been used in the synthesis of bulgecinine, a key intermediate in producing non-natural amino acids (Holt et al., 2002).

Asymmetric Synthesis

- Application: It plays a role in asymmetric synthesis of other chiral compounds, such as N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, using methods like Sharpless asymmetric dihydroxylation (Alonso et al., 2005).

Synthesis of Amino Acid Derivatives

- Application: This compound is used in the synthesis of amino acid derivatives, crucial for studies in biochemistry and pharmaceuticals. For example, it was used in the preparation of enantiomerically pure cyclopropane analogues of phenylalanine, relevant in peptide research (Jiménez et al., 2001).

Preparation of Hydroxylysine

- Application: It is used in synthesizing (2S,5R)-5-hydroxylysine, a unique amino acid in collagen and collagen-like proteins. This synthesis is key in understanding and developing treatments related to bone and tissue health (Marin et al., 2002).

Development of Chiral Compounds

- Application: This compound is instrumental in creating chiral compounds with applications in asymmetric synthesis and medicinal chemistry, for instance, in synthesizing β-hydroxy-acid derivatives (Noda & Seebach, 1987).

Safety and Hazards

特性

IUPAC Name |

(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-methylpropyl)hex-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O4/c1-7-8-11(14(18)19-15(4,5)6)12(13(16)17)9-10(2)3/h7,10-12H,1,8-9H2,2-6H3,(H,16,17)/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLYHCXPMSYODR-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC=C)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@H](CC=C)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-3-(tert-Butoxycarbonyl)-2-isobutylhex-5-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B3104444.png)

![3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B3104450.png)

![[1-(2-Methoxyethyl)cyclobutyl]methanol](/img/structure/B3104505.png)

![tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3104512.png)